c-Met Kinase Inhibitory Activity: Class-Level Potency Benchmark
The [1,2,4]triazolo[4,3-a]pyridine scaffold, to which the target compound belongs, has been validated as a potent c-Met inhibitory chemotype. In a series of closely related analogs specifically designed as c-Met inhibitors, compounds with a similar butanoyl-linked aryl amide architecture demonstrated single-digit nanomolar IC50 values against the c-Met kinase domain [1]. While a direct head-to-head IC50 value for the target ethyl ester is not available in the public domain, this class-level data establishes a robust activity baseline against which its specific contribution, primarily via the ethyl benzoate group's potential influence on drug-likeness and solubility, must be evaluated.
| Evidence Dimension | c-Met Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly available; predicted to be in the low nanomolar range based on class-level SAR. |
| Comparator Or Baseline | Closest patented analogs with identical linker and varying aryl groups show c-Met IC50 values of 1–50 nM. |
| Quantified Difference | Potency is expected to be within the same order of magnitude as the comparator class, with differentiation arising from the ethyl ester's unique physicochemical properties. |
| Conditions | In vitro c-Met kinase inhibition assay, as described in the Sanofi-Aventis patent family (e.g., FR-2941229-A1). |
Why This Matters
This confirms the compound's place within a highly active class, where the choice of a specific analog like the ethyl ester is driven by downstream drug-like properties rather than simply peak potency.
- [1] Patent FR-2941229-A1. Novel triazolo(4,3-a)pyridine derivatives... in particular as met inhibitors. Sanofi-Aventis. View Source
